Enhanced Lipophilicity (XLogP) Compared to Unsubstituted 1H-Indazole-3-carbonitrile
4,6-Difluoro-1H-indazole-3-carbonitrile exhibits a calculated lipophilicity (XLogP3-AA) of 1.8, which is higher than the log P of 1.54 for the unsubstituted parent compound, 1H-indazole-3-carbonitrile [1][2]. This increase in lipophilicity is a direct consequence of the two fluorine substituents, which can enhance membrane permeability and improve target binding for certain biological applications [1][2].
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | 1H-indazole-3-carbonitrile (unsubstituted) with Log P = 1.54 |
| Quantified Difference | Δ Log P = +0.26 |
| Conditions | Computational prediction models (XLogP3 for target; unspecified for comparator) |
Why This Matters
This quantifiable increase in lipophilicity is a key differentiator for projects requiring enhanced membrane permeability or optimized log D profiles, guiding the selection of a more lipophilic scaffold.
- [1] PubChem. (2026). 4,6-Difluoro-1H-indazole-3-carbonitrile. Retrieved April 16, 2026. View Source
- [2] Chembase. (n.d.). 1H-indazole-3-carbonitrile. Retrieved April 16, 2026. View Source
